molecular formula C8H4F3N B042179 4-(Trifluoromethyl)benzonitrile CAS No. 455-18-5

4-(Trifluoromethyl)benzonitrile

Cat. No.: B042179
CAS No.: 455-18-5
M. Wt: 171.12 g/mol
InChI Key: DRNJIKRLQJRKMM-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

4-(Trifluoromethyl)benzonitrile causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept container tightly closed .

Mechanism of Action

Target of Action

4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder. Therefore, the primary target of this compound, through its role in fluvoxamine, is the serotonin transporter, which plays a crucial role in regulating the concentration of serotonin in the synaptic cleft.

Mode of Action

It is known to participate in nickel-catalyzed arylcyanation reactions . In the context of fluvoxamine synthesis, it may contribute to the formation of the drug’s trifluoromethylated phenyl ring, which is critical for its activity.

Pharmacokinetics

Fluvoxamine is well-absorbed after oral administration, extensively metabolized by the liver, and excreted in urine .

Action Environment

The action of this compound is primarily in the chemical reaction environment during the synthesis of fluvoxamine. Factors such as temperature, pH, and the presence of catalysts can influence its reactivity and the yield of the final product. In the context of its use as an electrolyte additive for high voltage lithium ion batteries, it has been found that this compound forms a low-impedance protective film, improving the cyclic stability of the battery .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNJIKRLQJRKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060015
Record name Benzonitrile, 4-(trifluoromethyl)-
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Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-18-5
Record name 4-(Trifluoromethyl)benzonitrile
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Record name 4-(Trifluoromethyl)benzonitrile
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Record name 4-(Trifluoromethyl)benzonitrile
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Record name Benzonitrile, 4-(trifluoromethyl)-
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Record name Benzonitrile, 4-(trifluoromethyl)-
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Record name α,α,α-trifluoro-4-toluonitrile
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Record name 4-(Trifluoromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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